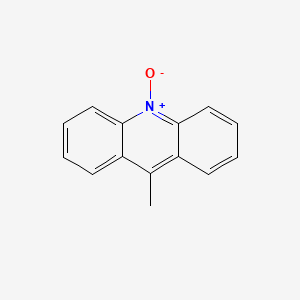
Acridine, 9-methyl-, 10-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methylacridine 10-oxide is a derivative of acridine, a heterocyclic organic compound containing nitrogen. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylacridine 10-oxide typically involves the oxidation of 9-Methylacridine. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to achieve the desired oxidation . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.
Industrial Production Methods
Industrial production of 9-Methylacridine 10-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, solvent, and oxidizing agent concentration, to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
9-Methylacridine 10-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to 9-Methylacridine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Peracids like m-chloroperbenzoic acid in dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions, often in the presence of catalysts.
Major Products Formed
Oxidation: Higher oxidized acridine derivatives.
Reduction: 9-Methylacridine and its reduced forms.
Substitution: Functionalized acridine derivatives with diverse chemical properties.
科学的研究の応用
9-Methylacridine 10-oxide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9-Methylacridine 10-oxide involves its ability to participate in single electron transfer (SET) processes. As a photocatalyst, it absorbs visible light and undergoes excitation to generate reactive oxygen species (ROS), which can then participate in various chemical reactions . In biological systems, its ability to generate ROS under light exposure makes it effective in inducing apoptosis in cancer cells through oxidative stress pathways .
類似化合物との比較
Similar Compounds
- 9-Carboxyacridine
- 9-Aminoacridine
- 9-Mesityl-10-methylacridinium perchlorate
Uniqueness
Compared to other acridine derivatives, 9-Methylacridine 10-oxide stands out due to its specific oxidation state and its ability to act as a photocatalyst under visible light. This makes it particularly useful in applications requiring light-induced reactions, such as photodynamic therapy and photocatalytic organic synthesis .
特性
IUPAC Name |
9-methyl-10-oxidoacridin-10-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-11-6-2-4-8-13(11)15(16)14-9-5-3-7-12(10)14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOGMMAROGPUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501126 |
Source


|
| Record name | 9-Methyl-10-oxo-10lambda~5~-acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10228-94-1 |
Source


|
| Record name | 9-Methyl-10-oxo-10lambda~5~-acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














